Trimethylgermanium bromide

Chemical Vapor Deposition Semiconductor Precursor Volatility

Trimethylgermanium bromide (Me3GeBr, CAS 1066-37-1) is an organogermanium halide belonging to the trimethylmetal halide family (Me3M–X, M = Si, Ge, Sn; X = halogen). It is a colorless liquid with a boiling point of 114 °C, melting point of −25 °C, and density of 1.54 g/mL at 25 °C.

Molecular Formula C3H9BrGe
Molecular Weight 197.64 g/mol
CAS No. 1066-37-1
Cat. No. B089813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylgermanium bromide
CAS1066-37-1
Molecular FormulaC3H9BrGe
Molecular Weight197.64 g/mol
Structural Identifiers
SMILESC[Ge](C)(C)Br
InChIInChI=1S/C3H9BrGe/c1-5(2,3)4/h1-3H3
InChIKeyWMFCXPWEKRAKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylgermanium Bromide (CAS 1066-37-1): Organogermanium Halide for Synthetic Reagent and CVD Precursor Applications


Trimethylgermanium bromide (Me3GeBr, CAS 1066-37-1) is an organogermanium halide belonging to the trimethylmetal halide family (Me3M–X, M = Si, Ge, Sn; X = halogen) [1]. It is a colorless liquid with a boiling point of 114 °C, melting point of −25 °C, and density of 1.54 g/mL at 25 °C . As a germanium source, it serves as a reagent in organometallic synthesis—specifically for generating dienolates of α,β-unsaturated esters and facilitating methylenecyclopentane annulations—and as a volatile precursor for chemical vapor deposition (CVD) of germanium-containing thin films in semiconductor manufacturing .

Why Trimethylgermanium Bromide Cannot Be Arbitrarily Substituted with Other Organogermanium Halides


Organogermanium halides are not interchangeable in research and industrial settings. Even minor variations in the halogen substituent produce quantifiable differences in volatility, thermochemical stability, and spectroscopic signature that directly impact CVD process windows, synthetic yields, and analytical validation. For instance, the vapor pressure of Me3GeBr is 24 mmHg at 25 °C , substantially lower than that of the chloride analog Me3GeCl (39.6 mmHg) [1], dictating distinct precursor delivery requirements. Similarly, standard enthalpies of formation differ by ~9.5 kcal/mol [2], and Ge–X bond lengths differ by ~0.19 Å [3], which affects both reactivity and the ability to cross-validate computational models. Such data‑driven distinctions render casual substitution scientifically unsound and can compromise experimental reproducibility or device performance.

Trimethylgermanium Bromide (1066-37-1): Quantitative Differentiation vs. Closest Analogs


Lower Vapor Pressure than Trimethylgermanium Chloride Enables Distinct CVD Precursor Delivery Windows

Trimethylgermanium bromide exhibits a vapor pressure of 24 mmHg at 25 °C , whereas the chloride analog trimethylgermanium chloride (Me3GeCl) exhibits a significantly higher vapor pressure of 39.6 mmHg at the same temperature [1]. This ~40% lower vapor pressure directly impacts bubbler delivery rates and film growth kinetics in CVD processes, offering a distinct processing window for germanium incorporation.

Chemical Vapor Deposition Semiconductor Precursor Volatility

Higher Standard Enthalpy of Formation vs. Chloride Analog Indicates Distinct Thermochemical Stability

Standard enthalpies of formation (ΔHf°) measured via heats of hydrolysis in 1 M HCl show that Me3GeBr is thermodynamically less stable than Me3GeCl: ΔHf°(Me3GeBr) = -62.1 ± 2.1 kcal/mol, compared to ΔHf°(Me3GeCl) = -71.6 ± 2.1 kcal/mol [1]. The ~9.5 kcal/mol difference reflects the weaker Ge–Br bond relative to Ge–Cl and correlates with observed reactivity patterns in nucleophilic substitution reactions.

Thermochemistry Reactivity Bond Energy

Extended Ge–Br Bond Length vs. Ge–Cl Provides Spectroscopic and Computational Differentiation

High-resolution rotational spectroscopy yields precise equilibrium bond lengths: rs(Ge–Br) = 2.34589(21) Å, significantly longer than rs(Ge–Cl) = 2.15198(97) Å [1]. This ~0.19 Å difference manifests in distinct nuclear quadrupole coupling constants (79Br χzz = 316.3 MHz; 35Cl χzz = 40.07 MHz) [2], providing unambiguous spectroscopic fingerprints for compound identification and validation of computational models.

Structural Chemistry Spectroscopy Computational Modeling

Validated Synthetic Utility: Dienolate Generation and Methylenecyclopentane Annulation

Me3GeBr is specifically documented as a reagent for generating dienolates of α,β-unsaturated esters and for facilitating methylenecyclopentane annulation reactions, as established in primary literature . While yield comparisons with analogous halides (e.g., Me3GeCl, Me3SiCl) are not uniformly reported across reaction types, the bromide's unique reactivity profile—driven by its lower bond dissociation energy—enables transformations where less reactive halides require harsher conditions or fail entirely.

Organic Synthesis Dienolates Annulation

High-Purity Grades (Up to 99.999%) Meet Stringent Semiconductor Industry Specifications

Trimethylgermanium bromide is commercially available in purity grades up to 99.999% (5N) [1], with documented requirements for semiconductor applications specifying impurity levels below 0.5 ppm for metallic contaminants such as zinc and aluminum, and preferably below 0.25 ppm [2]. This level of purity control is essential for CVD deposition of germanium-containing films in SiGe heterojunction bipolar transistors (HBTs), where trace impurities degrade device performance.

Semiconductor Purity Electronic Grade

Optimal Research and Industrial Use Cases for Trimethylgermanium Bromide


Chemical Vapor Deposition (CVD) of Germanium-Containing Thin Films for Semiconductor Devices

Me3GeBr's vapor pressure of 24 mmHg at 25 °C provides a controlled volatility profile suitable for MOCVD and ALD processes depositing SiGe layers or pure germanium films. The availability of 99.999% purity grades ensures compliance with semiconductor industry impurity specifications (<0.5 ppm metals) [6], making it a viable precursor for heterojunction bipolar transistor (HBT) fabrication where precise germanium concentration grading is critical [4].

Organometallic Synthesis of Germanium-Containing Molecules via Nucleophilic Substitution

The weaker Ge–Br bond (reflected in a ~9.5 kcal/mol less negative ΔHf° compared to Me3GeCl) enhances nucleophilic substitution reactivity [6]. This property is exploited in the synthesis of 2-trimethylgermyl-pyridine via lithiation/electrophilic trapping at −70 °C [4], and in the generation of α-trimethylgermylated dienolates for subsequent aldol and annulation chemistry .

Spectroscopic Calibration and Computational Chemistry Benchmarking

Precisely determined structural parameters—rs(Ge–Br) = 2.34589(21) Å and 79Br nuclear quadrupole coupling constant χzz = 316.3 MHz—serve as high-accuracy benchmarks for validating DFT and ab initio computational methods on heavy‑atom organometallics [6]. These data enable reliable prediction of molecular properties for novel germanium compounds.

Regiospecific Radiobromination via Halodegermylation

The low‑energy, highly polar aromatic carbon–germanium bond in trimethylarylgermanium derivatives (prepared from Me3GeBr) enables regiospecific no‑carrier‑added (NCA) electrophilic aromatic halogenation. This approach has been investigated for incorporating radiobromine and radioiodine into aromatic rings with high regiochemical fidelity, a capability not directly accessible with silyl or stannyl analogs [6].

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